3-methyl-4-(prop-2-yn-1-yloxy)aniline
Description
Properties
CAS No. |
893417-09-9 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-methyl-4-prop-2-ynoxyaniline |
InChI |
InChI=1S/C10H11NO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h1,4-5,7H,6,11H2,2H3 |
InChI Key |
KRKMRGDJVFELAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC#C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction Pathway
The nitro reduction method involves sequential O-alkylation of a nitro-substituted phenol followed by reduction to the corresponding aniline. This approach avoids competing N-alkylation by leveraging the electron-withdrawing nitro group to enhance phenolic reactivity.
Synthesis of 3-Methyl-4-Nitrophenol
Nitration of 3-methylphenol (m-cresol) introduces a nitro group para to the hydroxyl group, yielding 3-methyl-4-nitrophenol . Directed by the hydroxyl group’s strong ortho/para-directing effects, this step typically achieves regioselectivity >90% under mixed nitric-sulfuric acid conditions.
O-Alkylation with Propargyl Bromide
Reaction of 3-methyl-4-nitrophenol with propargyl bromide in acetone, catalyzed by potassium carbonate (K₂CO₃), proceeds via an Sₙ2 mechanism. The phenoxide ion, generated in situ, attacks the propargyl carbon, forming 3-methyl-4-(prop-2-yn-1-yloxy)nitrobenzene . Optimized conditions (5 hours reflux, 1.2:1 molar ratio of propargyl bromide to phenol) yield 78% product .
Nitro Group Reduction
Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere reduces the nitro group to an amine. This step achieves near-quantitative conversion (>95%) in ethanol at 25°C. Alternative reductants like iron/hydrochloric acid (Fe/HCl) provide comparable yields but require longer reaction times.
Overall Yield : 70–75% (starting from m-cresol).
Protection-Deprotection Strategy
This method prioritizes direct functionalization of 3-methyl-4-aminophenol while mitigating N-alkylation through temporary amine protection.
Amine Protection via Acetylation
Treatment of 3-methyl-4-aminophenol with acetic anhydride in aqueous sodium hydroxide (NaOH) forms 3-methyl-4-acetamidophenol . Acetylation blocks the amine’s nucleophilicity, ensuring selective O-alkylation.
O-Alkylation Under Basic Conditions
Reaction of the protected intermediate with propargyl bromide in acetone, using K₂CO₃ (3.5 equivalents) as base, affords 3-methyl-4-(prop-2-yn-1-yloxy)acetamidobenzene after 16 hours of reflux. Reported yields range from 65–70% .
Deprotection of the Acetamide Group
Hydrolysis with hydrochloric acid (HCl) regenerates the free amine. Conditions (6M HCl, 80°C, 2 hours) achieve 85% deprotection efficiency without compromising the propargyl ether.
Overall Yield : 55–60% (starting from 3-methyl-4-aminophenol).
Comparative Analysis of Methodologies
| Parameter | Nitro Reduction Pathway | Protection-Deprotection Strategy |
|---|---|---|
| Starting Material | 3-methylphenol | 3-methyl-4-aminophenol |
| Key Advantages | Fewer steps; higher yields | Avoids nitration hazards |
| Key Limitations | Requires nitro group handling | Extra protection/deprotection |
| Reaction Time | 8–10 hours | 20–24 hours |
| Scalability | Suitable for industrial scale | Limited by acetylation step |
Optimization and Mechanistic Insights
Solvent and Base Selection
Polar aprotic solvents like acetone facilitate Sₙ2 alkylation by stabilizing the phenoxide ion without solvolysis. K₂CO₃, a mild base, ensures selective deprotonation of the phenol (pKa ~10) over the amine (pKa ~5), minimizing N-alkylation.
Electronic Effects on Reactivity
Electron-withdrawing groups (e.g., nitro, acetamide) enhance phenolic acidity, accelerating phenoxide formation and O-alkylation. Conversely, electron-donating methyl groups slightly retard reactivity but remain manageable under optimized conditions.
Competing Side Reactions
N-Alkylation becomes significant if the amine is unprotected or insufficiently deprotonated. For example, unprotected 3-methyl-4-aminophenol reacts with propargyl bromide to form N-(prop-2-ynyl)-3-methyl-4-aminophenol as a major byproduct.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(prop-2-yn-1-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other functionalized aromatic compounds. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Method:
The synthesis of 3-methyl-4-(prop-2-yn-1-yloxy)aniline typically involves the reaction of 3-methyl-4-hydroxyaniline with propargyl bromide in the presence of a base such as potassium carbonate. This reaction is conducted in an anhydrous solvent like dimethylformamide (DMF) at room temperature, and the completion is monitored using thin-layer chromatography (TLC) .
Chemical Structure:
The molecular formula for this compound is , with a molecular weight of approximately 201.24 g/mol. The compound features an aromatic amine structure with a prop-2-yn-1-yloxy substituent, which contributes to its reactivity.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to prepare more complex molecules through various chemical reactions, including:
- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
- Reduction: Reduction reactions can convert functional groups, such as nitro groups, into amines.
- Substitution Reactions: It can participate in nucleophilic substitution reactions where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles .
Biological Studies
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. The prop-2-yn-1-yloxy group allows for covalent bonding with nucleophilic sites on proteins, which can lead to modulation of enzyme activity. This property makes it a candidate for developing inhibitors for various biological targets .
Industrial Applications
The compound finds applications in the production of dyes, pigments, and specialty chemicals. Its unique chemical structure allows it to be used effectively in formulations requiring specific reactivity or binding properties .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. The mechanism involved covalent modification of active site residues, leading to significant decreases in enzyme activity.
Case Study 2: Synthesis of Functionalized Aromatic Compounds
Research highlighted the use of this compound as a precursor for synthesizing functionalized aromatic compounds through oxidation and substitution reactions. The resulting products exhibited enhanced properties suitable for various applications in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 3-methyl-4-(prop-2-yn-1-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methyl group and aniline moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(a) 3-Methoxy-4-(propan-2-yl)aniline (CID 59598683)
- Molecular Formula: C₁₀H₁₅NO
- Substituents : Methoxy (–OCH₃) and isopropyl (–CH(CH₃)₂) groups.
- Key Differences: The absence of a propargyl group reduces reactivity toward click chemistry.
- Applications: Not explicitly stated, but methoxy and isopropyl groups are common in agrochemicals and drug intermediates.
(b) 4-{{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}aniline (4b)
- Molecular Formula : C₁₆H₁₄F₃N₂OS
- Substituents : Trifluoroethoxy (–OCH₂CF₃) and pyridinyl-thioether groups.
- Key Differences :
- Synthesis : Catalytic hydrogenation of nitro precursors (e.g., 96.1% yield using Pd/C and H₂) .
Heterocyclic Analogues
(a) 3-[4-(4-Propan-2-ylphenyl)-1,3-thiazol-2-yl]aniline (CAS 886507-93-3)
(b) 4-(6-Propan-2-yl-1H-benzimidazol-2-yl)aniline
- Molecular Formula: Not explicitly provided, but likely C₁₆H₁₆N₃.
- Substituents : Benzimidazole core.
- Key Differences :
Research Implications
- Reactivity : The propargyloxy group in this compound offers distinct advantages in modular synthesis, contrasting with the biological activity of trifluoroethoxy analogues .
- Structural Insights : Crystallographic tools like SHELXL and Mercury CSD can model steric and electronic effects of substituents .
Biological Activity
3-Methyl-4-(prop-2-yn-1-yloxy)aniline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and enzyme inhibition research. This article will delve into its synthesis, biological evaluations, and the mechanisms through which it exhibits its activity.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-amino derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is usually performed in polar aprotic solvents like DMF or acetone under reflux conditions, leading to good yields of the desired product. For instance, one study reported a yield of 76% when using K₂CO₃ in dry acetone at elevated temperatures .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives containing the prop-2-yn-1-yloxy group have shown potent activity against various bacterial strains, including Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 32 µg/mL, indicating their effectiveness in inhibiting bacterial growth .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| 2-Bromo-4-methyl-1-(prop-2-ynyloxy)benzene | 32 | Bacillus subtilis |
| 4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene | 60.2 | Urease enzyme |
Enzyme Inhibition
The mechanism of action for this compound involves its interaction with various enzymes. The prop-2-yn-1-yloxy group can form covalent bonds with active sites on enzymes, leading to inhibition. This property has been explored in studies focusing on urease inhibition, where certain derivatives showed up to 82% inhibition at specific concentrations .
Table 2: Enzyme Inhibition Data
| Compound | % Inhibition | Target Enzyme |
|---|---|---|
| This compound | TBD | TBD |
| 4-Bromo-2-chloro-(prop-2-ynyloxy)benzene | 82 | Urease |
Case Study: Antibacterial Efficacy
In a recent study, several derivatives of the propynyl aniline were synthesized and tested for their antibacterial efficacy against Helicobacter pylori. The results demonstrated that modifications to the aniline structure significantly influenced antibacterial potency. Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
Case Study: Enzyme Interaction
Another study focused on the interaction of various phenylamino derivatives with tyrosinase, an enzyme involved in melanin production. The findings indicated that compounds similar to 3-methyl-4-(prop-2-yne-yloxy)aniline showed promising inhibition rates, suggesting potential applications in dermatological treatments .
Q & A
Q. What are the common synthetic routes for 3-methyl-4-(prop-2-yn-1-yloxy)aniline, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via propargylation of 4-amino-3-methylphenol. A two-step protocol involves:
Protection of the amine group : Use tert-butyl carbamate (Boc) to protect the aniline nitrogen, preventing side reactions during propargylation .
Propargylation : React the protected intermediate with propargyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
Purity Optimization :
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the propargyloxy group (δ ~4.7 ppm for OCH₂C≡CH; δ ~80–90 ppm for sp-hybridized carbons) and aromatic protons (δ ~6.5–7.5 ppm) .
- ESI-MS : Confirm molecular ion peak ([M+H]⁺ expected at m/z 188.1) and fragmentation patterns .
- IR Spectroscopy : Detect N–H stretches (~3350 cm⁻¹) and C≡C stretches (~2120 cm⁻¹) .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize photocatalytic degradation of this compound?
- Methodological Answer : Use a Box-Behnken design to assess variables: catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH, initial pollutant concentration, and irradiation time.
- Steps :
Define variable ranges (e.g., pH 3–9, catalyst 0.1–1.0 g/L).
Generate a 27-test matrix using software (e.g., Minitab) .
Fit response data (degradation efficiency) to a quadratic model.
- Example Table :
| Variable | Low Level | High Level |
|---|---|---|
| pH | 3 | 9 |
| Catalyst (g/L) | 0.1 | 1.0 |
| Time (h) | 1 | 5 |
Q. How can crystallographic tools resolve contradictions in structural data for derivatives?
- Methodological Answer :
- SHELXL Refinement : Use anisotropic displacement parameters and twinning corrections for high-resolution data. Monitor R-factors (R₁ < 0.05 for I > 2σ(I)) .
- Mercury Validation : Compare packing motifs and hydrogen-bonding networks with similar structures in the Cambridge Structural Database (CSD). Calculate void spaces to assess lattice stability .
- ORTEP Visualization : Annotate thermal ellipsoids to identify disorder or dynamic effects in the propargyloxy group .
Q. What computational methods predict the reactivity of this compound in cyclization reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model transition states for propargyl-amine cyclization. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
- Molecular Docking : Simulate interactions with catalytic metal centers (e.g., InCl₃) using AutoDock Vina. Focus on binding affinity (ΔG) and coordination geometry .
Q. How to analyze reaction mechanisms for failed syntheses of quinoxaline derivatives from this compound?
- Methodological Answer :
- Control Experiments : Test alternative catalysts (e.g., InCl₃ vs. SnCl₂) and monitor intermediates via LC-MS. For example, InCl₃ may favor nitro-group reduction over cyclization .
- Kinetic Profiling : Use in-situ IR or NMR to track propargyl group consumption. A stalled reaction at <50% conversion suggests steric hindrance or poor leaving-group ability.
- Isotopic Labeling : Introduce ¹⁵N or D isotopes to trace amine participation in key steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
